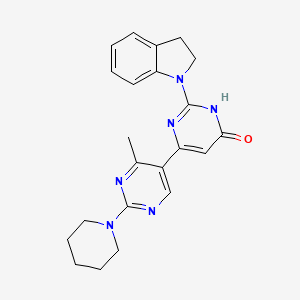![molecular formula C18H19F2N3OS B6089043 N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine, commonly known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
DFP-10825 inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. CK2 plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis, making it an attractive target for therapeutic intervention. The inhibition of CK2 by DFP-10825 leads to the disruption of these cellular processes, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. The inhibition of CK2 by DFP-10825 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. DFP-10825 has also been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases, leading to neuroprotection. Additionally, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, by targeting the viral NS5A and NS3 proteins, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, DFP-10825 also has some limitations, including its relatively short half-life and poor solubility, which may limit its use in some experiments.
Zukünftige Richtungen
DFP-10825 has significant potential for further research and development as a therapeutic agent. Future studies should focus on optimizing the synthesis of DFP-10825 to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to investigate the potential of DFP-10825 as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Finally, the development of more potent and selective CK2 inhibitors, such as DFP-10825, may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluoroaniline with 2-(methylthio)pyridine-3-carboxylic acid to form the intermediate 3,4-difluoro-N-(2-(methylthio)pyridin-3-yl)aniline. This intermediate is then reacted with piperidin-3-one to form the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by DFP-10825 has been shown to induce cell death and inhibit tumor growth in preclinical models. DFP-10825 has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Furthermore, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, making it a promising antiviral agent.
Eigenschaften
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c1-25-17-14(5-2-8-21-17)18(24)23-9-3-4-13(11-23)22-12-6-7-15(19)16(20)10-12/h2,5-8,10,13,22H,3-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSTOVHGSRGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)
![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)
![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)